Piperazine, 1-(3-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride
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Overview
Description
Piperazine, 1-(3-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain two nitrogen atoms at opposite positions in a six-membered ring. This specific compound is characterized by the presence of a methoxyphenyl group and a pyridinylcarbonyl group, making it a unique derivative of piperazine. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Piperazine, 1-(3-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Attachment of the Pyridinylcarbonyl Group: The pyridinylcarbonyl group can be attached through an acylation reaction using a pyridinylcarbonyl chloride.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Piperazine, 1-(3-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Acylation: The compound can undergo acylation reactions to introduce additional acyl groups, using reagents such as acyl chlorides or anhydrides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Piperazine, 1-(3-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Piperazine, 1-(3-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride can be compared with other similar compounds, such as:
Piperazine derivatives: Other piperazine derivatives may have different substituents, leading to variations in their chemical and biological properties.
Methoxyphenyl compounds: Compounds with a methoxyphenyl group may exhibit similar reactivity but differ in their overall structure and function.
Pyridinylcarbonyl compounds: Compounds containing a pyridinylcarbonyl group may share some chemical properties but have different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
124444-86-6 |
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Molecular Formula |
C17H21Cl2N3O2 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-pyridin-3-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C17H19N3O2.2ClH/c1-22-16-6-2-5-15(12-16)19-8-10-20(11-9-19)17(21)14-4-3-7-18-13-14;;/h2-7,12-13H,8-11H2,1H3;2*1H |
InChI Key |
QLLLNZMFUOWNNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3.Cl.Cl |
Origin of Product |
United States |
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